molecular formula C11H16 B089558 1-tert-Butyl-2-methylbenzene CAS No. 1074-92-6

1-tert-Butyl-2-methylbenzene

Cat. No.: B089558
CAS No.: 1074-92-6
M. Wt: 148.24 g/mol
InChI Key: AXHVNJGQOJFMHT-UHFFFAOYSA-N
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Description

1-tert-Butyl-2-methylbenzene, also known as this compound, is an organic compound with the molecular formula C₁₁H₁₆. It is a derivative of toluene where a tert-butyl group is substituted at the ortho position relative to the methyl group. This compound is a clear, colorless liquid at room temperature and is used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-2-methylbenzene can be synthesized through the alkylation of toluene with isobutylene in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and selectivity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of a continuous flow reactor system. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of solid acid catalysts, such as zeolites, is also common in industrial production to minimize environmental impact and enhance catalyst reusability .

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-tert-Butyl-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-Butyl-2-methylbenzene primarily involves its interaction with molecular targets through hydrophobic interactions. The tert-butyl group enhances its lipophilicity, allowing it to penetrate lipid membranes more effectively. This property makes it useful in various applications, including drug delivery and as a solvent in organic reactions .

Comparison with Similar Compounds

  • 1-tert-Butyl-4-methylbenzene (p-tert-Butyltoluene)
  • 1-tert-Butyl-3-methylbenzene (m-tert-Butyltoluene)
  • 1-tert-Butyl-2,4-dimethylbenzene

Comparison: 1-tert-Butyl-2-methylbenzene is unique due to the position of the tert-butyl group, which influences its reactivity and physical properties. Compared to its para and meta isomers, this compound exhibits different boiling points, solubility, and reactivity in substitution reactions. The ortho position of the tert-butyl group also affects the steric hindrance, making it less reactive in certain electrophilic aromatic substitution reactions compared to its para and meta counterparts .

Properties

IUPAC Name

1-tert-butyl-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-9-7-5-6-8-10(9)11(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHVNJGQOJFMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075056
Record name Benzene, 1-(1,1-dimethylethyl)-2-methyl-
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Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1074-92-6, 27138-21-2
Record name o-tert-Butyltoluene
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Record name Benzene, (1,1-dimethylethyl)methyl-
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Record name 2-tert-Butyltoluene
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Record name Benzene, 1-(1,1-dimethylethyl)-2-methyl-
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Record name 1-tert-butyl-2-methylbenzene
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Record name O-TERT-BUTYLTOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The absence of 2-tert-Butyltoluene suggests that the reaction mechanism, heavily influenced by the H-BEA zeolite catalyst, strongly favors the formation of the para-substituted product (4-tert-butyltoluene) and to a lesser extent the meta-substituted product (3-tert-butyltoluene). This selectivity is likely due to a combination of factors:

  1. Zeolite shape selectivity: The pore structure of the H-BEA zeolite likely provides a more favorable environment for the formation and diffusion of the para isomer compared to the more sterically hindered ortho isomer. []

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